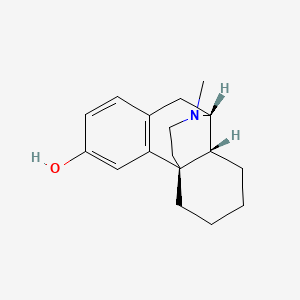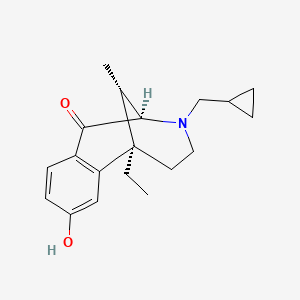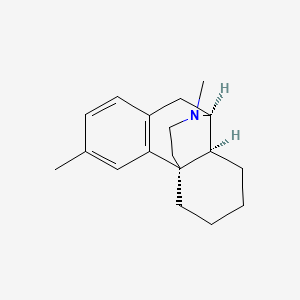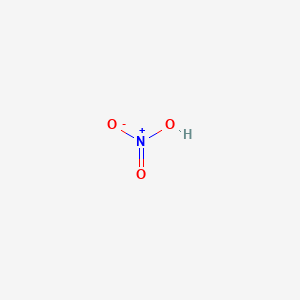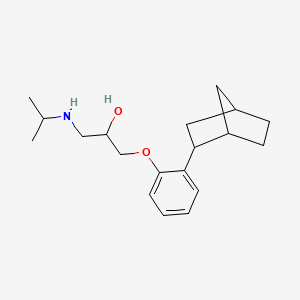
Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound that is part of the tetrahydroquinoline family . Tetrahydroquinolines are known for their abundance in natural products and notable biological activity . They are used in various applications such as pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines like Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, can be used to determine the precise molecular structures of the conformers of tetrahydroquinoline .Chemical Reactions Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 138–140 °C . Its NMR and FT-IR data provide further insights into its structure .Wirkmechanismus
While the specific mechanism of action for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is not mentioned in the search results, it’s worth noting that tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
While specific safety and hazard information for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate was not found, it’s important to note that compounds in the tetrahydroquinoline family can be hazardous. For example, some tetrahydroquinoline compounds are classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B .
Zukünftige Richtungen
Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are key structural motifs in pharmaceutical agents, and multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . Therefore, the future direction could involve developing new synthetic strategies and exploring further biological applications of Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate.
Eigenschaften
CAS-Nummer |
118128-79-3 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3,5,7,13H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
ARCBMLYSIMSYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC2=C1NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



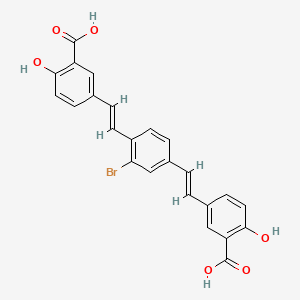
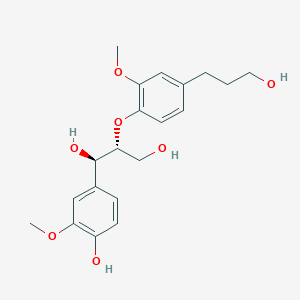
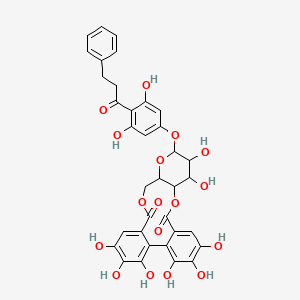
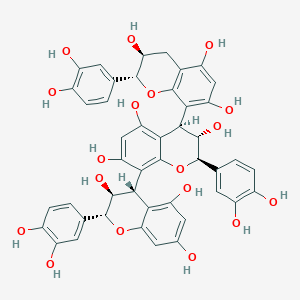
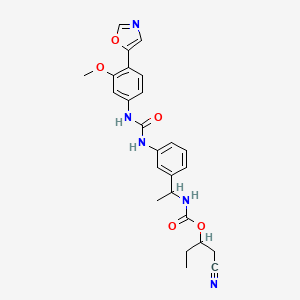
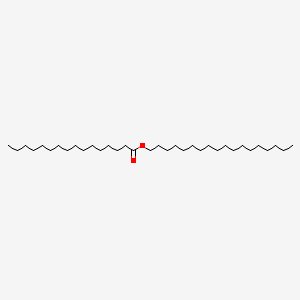
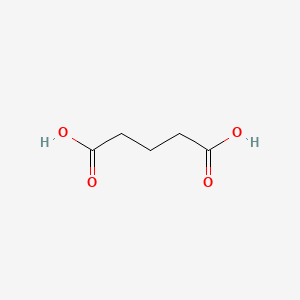
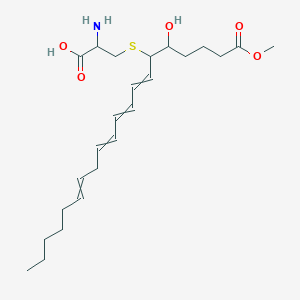
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)
